![molecular formula C20H18F2N6O4 B2448608 2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396864-88-2](/img/structure/B2448608.png)
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
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Description
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H18F2N6O4 and its molecular weight is 444.399. The purity is usually 95%.
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Scientific Research Applications
Organic Chemistry and Synthesis
Research in organic chemistry has led to the synthesis of complex molecules incorporating elements like morpholine, showcasing the versatility of such compounds in chemical reactions. For example, the synthesis and characterization of novel compounds, including those with antimicrobial properties, involve intricate reactions that highlight the compound's utility in creating pharmacologically active agents. These syntheses often involve multi-step processes, including condensation and cyclization reactions, to produce derivatives with targeted biological activities (Devarasetty et al., 2019).
Antimicrobial Activity
Several studies focus on designing, synthesizing, and evaluating compounds for their antimicrobial efficacy. For instance, morpholine derivatives have been synthesized and tested against various microbial strains, showing good to excellent activity in some cases. This indicates the potential of such compounds in developing new antimicrobial agents, addressing the pressing need for novel therapeutics against resistant microbial strains (Devarasetty et al., 2019).
Crystal Structure Analysis
The determination of crystal structures of synthesized compounds is crucial for understanding their chemical and physical properties. Such analyses can reveal the molecular conformation, bonding interactions, and overall stability of the compounds, which are essential for predicting their reactivity and potential biological activity. Studies involving X-ray crystallography have provided detailed insights into the molecular structures of compounds with morpholine derivatives, aiding in the rational design of molecules with desired properties (Lu et al., 2017).
Biological and Pharmacological Screening
Compounds synthesized from morpholine derivatives have been subjected to various biological and pharmacological screenings to evaluate their potential as therapeutic agents. These screenings include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad spectrum of pharmacological applications that such compounds could have. The incorporation of morpholine and other functional groups into these compounds aims to enhance their biological activity and specificity toward certain targets (Patel et al., 2009).
properties
IUPAC Name |
2,6-difluoro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O4/c21-15-2-1-3-16(22)18(15)19(30)23-13-4-6-14(7-5-13)28-20(31)27(24-25-28)12-17(29)26-8-10-32-11-9-26/h1-7H,8-12H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDRLNQYEDCXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide |
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